5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2,4-dimethylphenoxy group and a 3-methoxyphenyl group
Preparation Methods
The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenoxyacetic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In materials science, the compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds share the core 1,2,4-oxadiazole ring but differ in their substituent groups, which can significantly impact their properties and applications. For instance:
5-[(2,3-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a different position of the dimethyl groups, which may affect its reactivity and biological activity.
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine: Another heterocyclic compound with different ring structure and substituents, used in different applications.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-16(13(2)9-12)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWYNSASULWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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